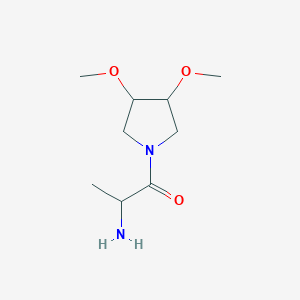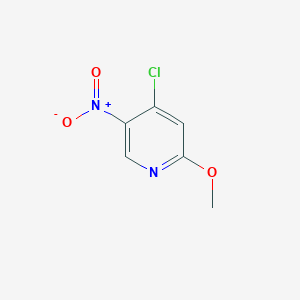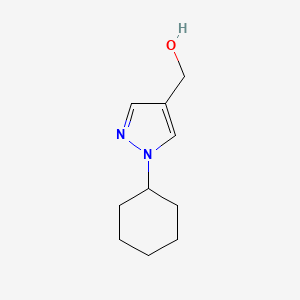![molecular formula C8H10N4O3 B1488252 5,7-ジメチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-カルボン酸水和物 CAS No. 1260814-09-2](/img/structure/B1488252.png)
5,7-ジメチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-カルボン酸水和物
概要
説明
5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid is a compound with the molecular formula C8H8N4O2 . It is stored in a dry environment at 2-8°C . This compound has been used in the synthesis of various diheterocyclic compounds .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes . Another method involves the reaction of 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-A]pyrimidine with CS2 in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux .Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyrimidine ring, which is a fused ring system containing a triazole ring and a pyrimidine ring . The InChI code for this compound is 1S/C8H8N4O2/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14/h3H,1H2,2H3,(H,13,14)(H,9,10,11) .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with CS2 in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux to afford compound 2 . It can also be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.18 . It is a solid substance that is stored in a dry environment at 2-8°C .科学的研究の応用
錯体の合成
この化合物は、ルテニウム(II)-Hmtpo錯体の合成のための反応物として使用できます .
抗マラリア活性
抗マラリア活性を示すジヒドロオロテートデヒドロゲナーゼ阻害剤の合成に使用できます .
ヴィルスマイアー反応
この化合物は、共役炭素環および複素環のヴィルスマイアー反応のための反応物として使用できます .
HIV TAR RNA結合
この化合物は、HIV TAR RNAへの結合によって引き起こされる薬理活性の調査に使用されてきました .
抗菌性
この化合物に存在する[1,2,4]トリアゾロ[1,5-a]ピリミジン骨格は、抗菌性を有する構造に見られます .
抗真菌性
同様に、[1,2,4]トリアゾロ[1,5-a]ピリミジン骨格は、抗真菌性を有する構造にも見られます .
抗ウイルス性
[1,2,4]トリアゾロ[1,5-a]ピリミジン骨格は、抗ウイルス性を示す構造に存在します .
抗がん性
Safety and Hazards
将来の方向性
The future directions of research on this compound could involve the synthesis of novel diheterocyclic compounds based on the use of 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-A]pyrimidine as the starting material . These linked diheterocyclic compounds might display interesting biological activity .
作用機序
Target of Action
The primary targets of 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.
生化学分析
Biochemical Properties
5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may inhibit specific enzymes involved in metabolic pathways, leading to changes in the levels of certain metabolites. These changes can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate within cells and tissues are critical for its biochemical activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can also affect its overall activity, as different tissues may have varying levels of transporters or binding proteins.
Subcellular Localization
The subcellular localization of 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate is essential for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biochemical activity, as different subcellular compartments may have distinct biochemical environments.
特性
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.H2O/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14;/h3H,1-2H3,(H,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBGJUVMISYDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1488178.png)

![2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone](/img/structure/B1488180.png)





